molecular formula C14H11N3O2 B5569962 1-(4-methylphenyl)-6-nitro-1H-indazole

1-(4-methylphenyl)-6-nitro-1H-indazole

Cat. No. B5569962
M. Wt: 253.26 g/mol
InChI Key: BZTDESDYMFIPLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Route: A study by Tang Yan-feng (2012) details a synthesis route for a related compound, 4-(benzyloxy)-1H-indazole, which is synthesized via a multi-step reaction including hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis.

Molecular Structure Analysis

  • Crystal Structure: Mohammed Naas et al. (2016) conducted a study on 1-Methyl-5-nitro-3-phenyl-1H-indazole, revealing that the indazole ring system and nitro group are nearly coplanar, with significant dihedral angles between the phenyl ring and the indazole system (Naas et al., 2016).

Chemical Reactions and Properties

  • Reactivity of Related Compounds: A study by Tayseer A. Abdallah et al. (2007) discusses the synthesis and reactivity of related compounds like 4-Nitrophenyl-1-piperidinostyrene, which reacts with various compounds to yield different derivatives.

Physical Properties Analysis

  • Crystallographic Analysis: Xing-qin Zhou et al. (2010) studied 2-(4-Methylphenyl)-2H-indazole, revealing insights into the planarity of the indazole ring system and the dihedral angle with the attached p-tolyl substituent (Zhou et al., 2010).

Chemical Properties Analysis

  • Regiospecificity in Substitution: The study by A. Starosotnikov et al. (2004) highlights the regiospecificity of nucleophilic substitution in a related compound, 4,6-dinitro-1-phenyl-1H-indazole, leading to selective replacement of the nitro group at specific positions (Starosotnikov et al., 2004).

Scientific Research Applications

  • Corrosion Inhibition : Heterocyclic diazoles, including indazoles, have been studied for their inhibitive properties against acidic iron corrosion. These compounds increase the charge-transfer resistance, demonstrating potential as corrosion inhibitors in industrial applications (Babić-Samardžija et al., 2005).

  • Synthetic Routes : Research on the synthesis of various indazole derivatives, including 1-(4-methylphenyl)-6-nitro-1H-indazole, provides insights into the chemical processes and yields of these compounds. This is crucial for their application in medicinal chemistry and material science (Tang Yan-feng, 2012).

  • Biological Importance : The synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole has been explored, revealing their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. Such research is significant for pharmaceutical applications (Samadhiya et al., 2012).

  • Photoconversion Studies : Investigations into the photoconversion properties of indazole derivatives, including the transformation of methyl groups into formyl groups, are relevant for understanding their photochemical behavior, which has implications in material science and photophysics (Land & Frasca, 1970).

  • Thermal Stability and Acoustic Properties : Studies on the thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles, which are chemically related to indazoles, are important for applications in propellants and explosives, particularly in aerospace technology (Rao et al., 2016).

  • Antimicrobial Activity : Research on the preparation of various triazole derivatives, which are structurally similar to indazoles, has shown significant antimicrobial activity against Mycobacterium tuberculosis. Such studies contribute to the development of new treatments for bacterial infections (Boechat et al., 2011).

  • Anticonvulsant Activity : The synthesis and evaluation of certain triazole derivatives for their anticonvulsant activity indicate potential applications in neurology and pharmacology (Küçükgüzel et al., 2004).

properties

IUPAC Name

1-(4-methylphenyl)-6-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-10-2-5-12(6-3-10)16-14-8-13(17(18)19)7-4-11(14)9-15-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTDESDYMFIPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-6-nitro-1H-indazole

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